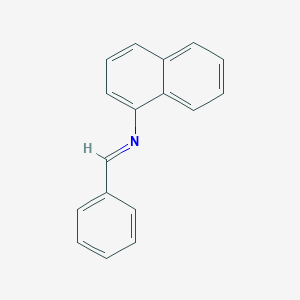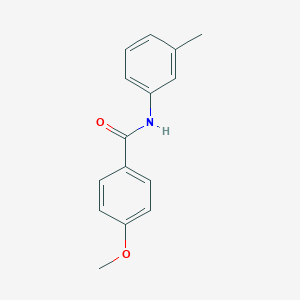![molecular formula C19H21IN2O B188279 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol CAS No. 315248-20-5](/img/structure/B188279.png)
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as L-755,807 and is a selective β3-adrenergic receptor agonist. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol' involves several steps including protection of the amine group, Grignard reaction, and reduction.
Starting Materials
2,3-dimethylindole, 4-iodoaniline, 2-bromo-1-phenylpropan-1-ol, magnesium, diethyl ether, tetrahydrofuran, acetic acid, sodium borohydride, methanol
Reaction
Protection of the amine group in 4-iodoaniline using acetic anhydride and acetic acid to form N-acetyl-4-iodoaniline, Formation of Grignard reagent by reacting N-acetyl-4-iodoaniline with magnesium in dry diethyl ether to form N-acetyl-4-iodophenylmagnesium bromide, Addition of 2-bromo-1-phenylpropan-1-ol to the Grignard reagent to form the intermediate 1-(4-iodophenyl)-3-(1-phenylpropan-2-yl)oxypropane, Reduction of the nitro group in the intermediate using sodium borohydride in methanol to form 1-(4-iodophenyl)-3-(1-phenylpropan-2-yl)propan-1-ol, Reaction of the product with 2,3-dimethylindole in tetrahydrofuran to form the final compound 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol.
作用機序
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a selective β3-adrenergic receptor agonist. When it binds to the β3-adrenergic receptor, it activates a signaling pathway that increases the activity of enzymes involved in the breakdown of fat and glucose. This leads to an increase in energy expenditure and improved insulin sensitivity.
生化学的および生理学的効果
In animal models, 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of asthma and other respiratory diseases.
実験室実験の利点と制限
One advantage of using 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol in lab experiments is its selectivity for the β3-adrenergic receptor. This allows for more precise targeting of metabolic pathways and reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential side effects of the compound. Other potential future directions include investigating its use in the treatment of asthma and other respiratory diseases, as well as exploring its potential applications in cancer therapy.
In conclusion, 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a chemical compound with significant potential for scientific research in the fields of medicine and biochemistry. Its selectivity for the β3-adrenergic receptor makes it a promising candidate for the treatment of obesity, diabetes, and other metabolic disorders. Further research is needed to fully understand its mechanisms of action and potential applications in other areas of medicine.
科学的研究の応用
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to increase energy expenditure and improve insulin sensitivity in animal models. It has also been investigated for its potential use in the treatment of asthma and other respiratory diseases.
特性
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(4-iodoanilino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13-14(2)22(19-6-4-3-5-18(13)19)12-17(23)11-21-16-9-7-15(20)8-10-16/h3-10,17,21,23H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEAIIHDHPUTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)I)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387619 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-iodoanilino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol | |
CAS RN |
315248-20-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-iodoanilino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

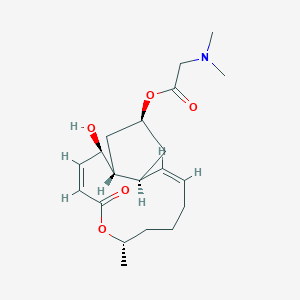
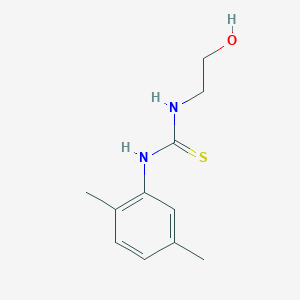
![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)
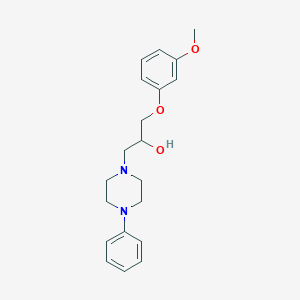
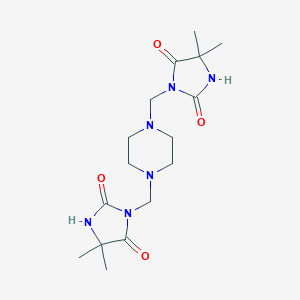
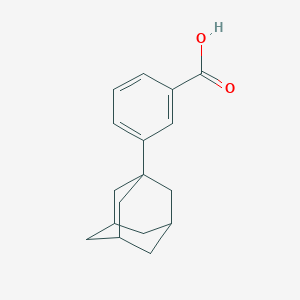
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
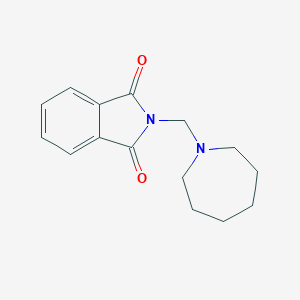
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
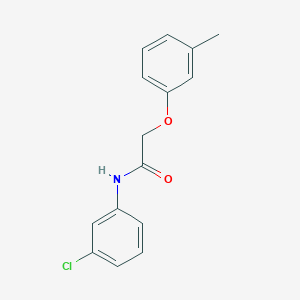
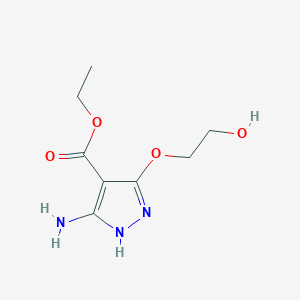
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
